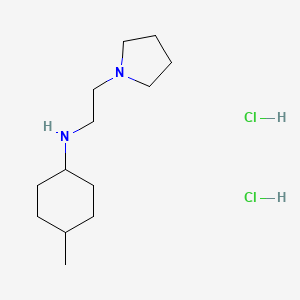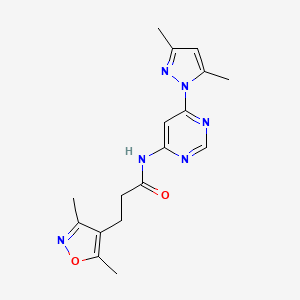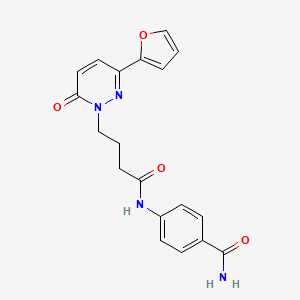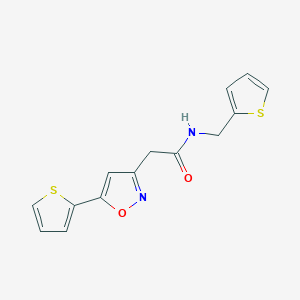![molecular formula C12H8N6 B2563639 2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile CAS No. 1023541-22-1](/img/structure/B2563639.png)
2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Azoles and Their Derivatives
The synthesis of azoles, including 1,2,4-triazoles, is a key area of research, with derivatives being explored for their potential applications in various fields. A study highlighted the condensation of hydrazino-oxopropyl-anilino derivatives to yield compounds with significant chemical interest, which may include derivatives structurally related to the mentioned compound. These syntheses offer pathways to explore new materials and chemical entities with potentially useful properties (Tumosienė & Beresnevicius, 2007).
Antimicrobial and Antifungal Applications
Compounds derived from 1,2,4-triazole structures have been investigated for their antimicrobial activities. This includes the exploration of novel heterocyclic substances prepared using arylhdrazononitriles, which have shown promise against a range of bacteria and yeast, indicating potential for the development of new antimicrobial agents (Behbehani et al., 2011).
Photoluminescent Materials
The development of photoluminescent materials using copper(I) complexes with amido-triazolato ligands has been explored. These materials exhibit long-lived photoluminescence, which could be valuable in the development of optical and electronic devices, highlighting an important area of application for derivatives of the discussed compound (Manbeck et al., 2011).
Anticancer Research
There is interest in the anticancer properties of 1,2,4-triazole derivatives. Research into the synthesis, physical, and chemical properties of certain triazole derivatives has highlighted their potential anticancer applications, underscoring the relevance of such compounds in medical research (Rud et al., 2016).
Material Science and Coordination Polymers
In material science, derivatives of 1,2,4-triazoles have been used in the design of metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in constructing complex and functional structures with potential applications in catalysis, gas storage, and separation processes (Senchyk et al., 2013).
Zukünftige Richtungen
The future directions for research on “2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activities, suggesting potential applications in cancer therapy . Further studies could also explore the physical and chemical properties of these compounds, as well as their safety and hazards.
Eigenschaften
IUPAC Name |
2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-5-10(6-14)7-16-11-1-3-12(4-2-11)18-9-15-8-17-18/h1-4,7-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXSYCVLPOZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)

![N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B2563568.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)

![ethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563575.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)
